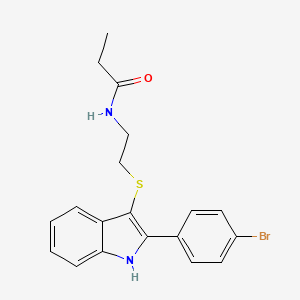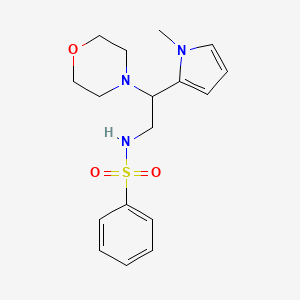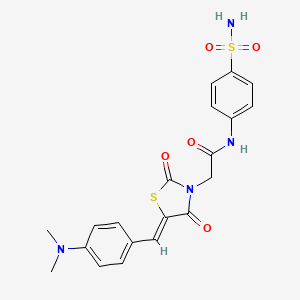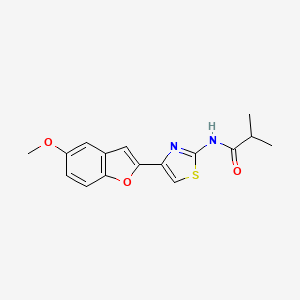
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide selectively binds to the acetyl-lysine binding pocket of BRD4, which prevents its interaction with chromatin and transcription factors. This leads to the inhibition of gene transcription and subsequent downstream effects.
Biochemical and Physiological Effects
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide in lab experiments is its high potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in various diseases. However, one of the limitations of using N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
There are numerous future directions for the use of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide in scientific research. One potential application is in the development of new cancer therapies, as BRD4 has been shown to play a significant role in various cancers. Additionally, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide could be used to study the role of BRD4 in other diseases, such as inflammation and cardiovascular disease. Furthermore, the development of more soluble analogs of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide could overcome its limitations and make it a more versatile tool for scientific research.
Conclusion
In conclusion, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide is a promising chemical compound with significant potential in scientific research. Its potent and selective inhibition of BRD4 makes it a valuable tool for studying various diseases, including cancer, inflammation, and cardiovascular disease. While there are limitations to its use in lab experiments, the development of more soluble analogs could overcome these challenges and lead to new therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide involves the reaction of 4-bromo-2-nitroaniline with 3-(2-bromoethyl)-1H-indole-2-thione in the presence of potassium carbonate and palladium catalyst. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to obtain N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide.
Aplicaciones Científicas De Investigación
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide has been shown to have potential therapeutic properties in various scientific research studies. It has been identified as a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which plays a significant role in the regulation of gene expression. BRD4 has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. Therefore, the inhibition of BRD4 by N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)propionamide has the potential to be a therapeutic target for these diseases.
Propiedades
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-2-17(23)21-11-12-24-19-15-5-3-4-6-16(15)22-18(19)13-7-9-14(20)10-8-13/h3-10,22H,2,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBLEZKLCEJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B2760523.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2760526.png)
![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)


![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)
![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)



![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)
